N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine
Description
Chemical Identity and Nomenclature
N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine is systematically identified through multiple standardized nomenclature systems and registry numbers. The compound bears the Chemical Abstracts Service registry number 1549255-87-9, which serves as its primary international identifier. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise structural arrangement of functional groups within the molecule.
The compound is cataloged under the Molecular Design Limited number MFCD23714741 in chemical databases. Alternative nomenclature variations found in commercial listings include "N-(3,4-Difluoro-benzyl)-o-ethyl-hydroxylamine" and "this compound," representing minor formatting differences in hyphenation and capitalization conventions used by different suppliers. The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CCONCc1ccc(c(c1)F)F, providing a standardized textual description of the molecular connectivity.
The compound belongs to the broader chemical class of hydroxylamine derivatives, specifically those containing fluorinated aromatic substituents. Within organofluorine chemistry classification systems, it represents a member of the difluorinated benzyl derivatives family, characterized by the presence of two fluorine atoms in the 3,4-positions of the benzyl ring system.
Physicochemical Properties and Structural Parameters
The molecular formula of this compound is established as C9H11F2NO, indicating a composition of nine carbon atoms, eleven hydrogen atoms, two fluorine atoms, one nitrogen atom, and one oxygen atom. The molecular weight is consistently reported across multiple sources with slight variations in precision, ranging from 187.19 to 187.2 atomic mass units, with the most precise value documented as 187.1865.
The structural architecture of this compound features several key geometric and electronic characteristics. The presence of fluorine atoms in the 3,4-positions of the benzyl ring creates a specific dipole moment and influences the electron density distribution throughout the aromatic system. The carbon-fluorine bonds, known for their exceptional strength with average bond energies around 480 kilojoules per mole, contribute significantly to the overall stability of the molecule. These bonds are relatively short, approximately 1.4 Angstroms in length, and the Van der Waals radius of fluorine at 1.47 Angstroms ensures minimal steric interference while providing substantial electronic effects.
The hydroxylamine functional group (-NHOH) in the O-ethylated form (-NHOR where R is ethyl) represents a key reactive center within the molecule. This functional group is characterized by the presence of both nitrogen and oxygen heteroatoms, creating opportunities for hydrogen bonding and coordination interactions. The ethyl substitution on the oxygen atom of the hydroxylamine group provides steric bulk and influences the reactivity profile compared to unsubstituted hydroxylamine derivatives.
Table 1: Fundamental Molecular Parameters
Historical Context in Organofluorine Chemistry
The development of this compound fits within the broader historical progression of organofluorine chemistry, which began in the 1800s with the emergence of organic chemistry as a distinct discipline. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This early work established the foundation for the systematic exploration of carbon-fluorine bond formation and the unique properties imparted by fluorine substitution in organic molecules.
The field advanced significantly in 1862 when Alexander Borodin pioneered halogen exchange methodologies, acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride. This work established important precedents for the introduction of fluorine atoms into aromatic systems, a concept that would eventually evolve to include the more sophisticated difluorinated patterns seen in compounds like this compound.
The historical development of organofluorine chemistry was significantly influenced by the recognition that fluorine imparts distinctive properties to organic molecules that differ markedly from other halogens. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with bond energies significantly exceeding those of carbon-chlorine bonds. This exceptional stability, combined with the unique electronic properties of fluorine as the most electronegative element with the lowest polarizability, has driven the continued exploration of fluorinated compounds across diverse applications.
The specific structural motif present in this compound, featuring difluorinated aromatic systems, represents a more recent development in organofluorine chemistry. The strategic placement of fluorine atoms in the 3,4-positions of the benzyl ring reflects an understanding of how substitution patterns influence molecular properties and reactivity. This type of precision in fluorine placement has become increasingly important as researchers have recognized that the position and number of fluorine substituents can dramatically alter the biological activity, physicochemical properties, and synthetic utility of organic compounds.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-ethoxymethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-2-13-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQIJDARHAWPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONCC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine typically involves:
- Preparation or procurement of N-ethylhydroxylamine or its protected derivatives.
- Introduction of the 3,4-difluorobenzyl group via nucleophilic substitution or reductive amination.
- Deprotection steps if protective groups are used.
- Purification to isolate the desired compound as a mixture of isomers or a single isomer.
This approach aligns with methodologies used for structurally analogous hydroxylamine derivatives, as described in patent literature and research articles.
Preparation of N-Ethylhydroxylamine Hydrochloride
A key intermediate for the synthesis is N-ethylhydroxylamine hydrochloride, which can be prepared by:
- Reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide or water.
- Alkylation with ethyl iodide under controlled temperature (around 30°C) leading to N-ethyl-N,O-bis-BOC-hydroxylamine.
- Subsequent treatment with hydrochloric acid to remove BOC protecting groups and yield N-ethylhydroxylamine hydrochloride in high purity and yield (up to ~72-80%).
This method ensures selective ethylation on the nitrogen atom while maintaining the hydroxylamine functionality.
The introduction of the 3,4-difluorobenzyl group onto the nitrogen of the hydroxylamine is achieved through:
- Reaction of N-ethylhydroxylamine hydrochloride with 3,4-difluorobenzyl chloride or bromide under basic conditions (e.g., pyridine or triethylamine) in solvents such as tetrahydrofuran (THF) or dichloromethane.
- The reaction is typically conducted at low to ambient temperatures with stirring over several hours to ensure complete conversion.
- After reaction completion, the mixture is quenched with water and extracted with organic solvents (ethyl acetate or dichloromethane).
- Purification by column chromatography or recrystallization yields this compound, often as a mixture of E/Z isomers.
Alternative Synthetic Routes and Protection Strategies
- Protection of hydroxylamine as N,O-bis-BOC derivatives allows for selective alkylation steps without side reactions.
- Acylation of substituted amines followed by condensation with dimethyl oxalate under basic conditions has been reported for related compounds, suggesting potential routes for intermediate preparation.
- Use of reductive amination techniques with 3,4-difluorobenzaldehyde and O-ethylhydroxylamine derivatives can be considered, although specific literature on this exact route is limited.
- The reaction conditions must avoid primary or secondary amines, alcohols, or thiols as solvents or reagents to prevent side reactions.
Reaction Conditions and Yields
Analytical and Purification Details
- The product is often obtained as a mixture of E and Z isomers, which can be separated by preparative high-performance liquid chromatography (HPLC) or recrystallization techniques.
- Characterization is performed by NMR spectroscopy, thin-layer chromatography (TLC), and mass spectrometry.
- Typical NMR data show characteristic signals for the ethyl group on oxygen and the difluorobenzyl aromatic protons, confirming substitution patterns.
Summary of Key Research Findings
- The preparation of this compound relies on well-established hydroxylamine chemistry, with adaptations for fluorinated benzyl substituents.
- Protection strategies such as BOC groups enhance selectivity and yield.
- Reaction conditions must be carefully controlled to avoid side reactions and ensure high purity.
- The compound is typically isolated as a mixture of stereoisomers, requiring chromatographic purification.
- Yields are generally good, ranging from 65% to 85% for the coupling step, with overall yields depending on intermediate preparation efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro compound using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry for the development of new drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzyl Group
The benzyl group’s substitution pattern significantly influences electronic and steric properties. Key comparisons include:
N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine vs. O-(3,4-Dimethoxybenzyl) hydroxylamine
- Substituents : The target compound has electron-withdrawing fluorine atoms at the 3,4-positions, whereas O-(3,4-Dimethoxybenzyl) hydroxylamine () contains electron-donating methoxy groups.
- Methoxy groups, in contrast, enhance ring electron density, favoring reactions like nitration or sulfonation.
- Spectral Data :
- 1H-NMR : For O-(3,4-Dimethoxybenzyl) hydroxylamine, aromatic protons appear at δ 7.20 and 6.93 ppm, with methoxy protons as a singlet at δ 3.78 ppm . The difluoro analog would exhibit distinct aromatic proton shifts due to fluorine’s deshielding effects.
- MS-ESI : The dimethoxy compound has a molecular ion peak at m/z 184 (M+H)+ , while the difluoro derivative’s molecular weight is expected to be lower due to fluorine’s atomic mass (19 vs. methoxy’s 31).
Table 1: Benzyl Group Substituent Comparison
Alkoxy Group Variations on the Hydroxylamine Moiety
The oxygen-bound alkyl group (O-ethyl vs. O-methyl) impacts lipophilicity and steric bulk:
This compound vs. N-(3,4-Difluorobenzyl)-O-methylhydroxylamine
- Molecular Weight : The O-methyl analog has a reported molecular weight of 173.16 g/mol , while the O-ethyl variant is estimated to be ~187 g/mol (difference of ~14 g/mol due to the ethyl group).
- Synthetic Utility : Longer alkyl chains (e.g., ethyl) may offer better stability in protic solvents or during storage.
Table 2: Alkoxy Group Comparison
Broader Context of Hydroxylamine Derivatives
While lists pesticide-related compounds (e.g., etobenzanid, sulfentrazone) , these differ significantly in structure and function from the hydroxylamine derivatives discussed here. However, the presence of fluorine or methoxy groups in agrochemicals underscores the importance of substituent effects in tuning bioactivity—a principle applicable to hydroxylamine analogs.
Biological Activity
N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine is a compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorobenzyl moiety attached to an O-ethylhydroxylamine group. The presence of fluorine atoms in the benzyl ring enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile and reactive oxygen species (ROS) scavenger. The hydroxylamine functional group can undergo oxidation to form reactive intermediates that interact with various cellular targets. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Antioxidant Activity : By scavenging ROS, it may reduce oxidative stress in cells, potentially providing protective effects against oxidative damage.
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . Studies have shown that it can induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. For instance:
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in significant reduction of cell viability in breast cancer cell lines (MCF-7) through the activation of caspase pathways .
Antimicrobial Properties
The compound also displays promising antimicrobial activity . It has been tested against several bacterial strains and fungi, showing potential as an antimicrobial agent.
- Mechanism : The antimicrobial effect is believed to arise from the disruption of microbial cell wall synthesis and interference with nucleic acid synthesis .
In Vitro Studies
Numerous studies have been conducted to evaluate the biological effects of this compound:
Q & A
Q. What are the standard synthetic routes for N-(3,4-Difluorobenzyl)-O-ethylhydroxylamine, and how can reaction conditions be optimized?
The synthesis typically involves N-alkylation of hydroxylamine derivatives with 3,4-difluorobenzyl halides (e.g., chloride or bromide). A key step is the coupling of O-ethylhydroxylamine with 3,4-difluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) and an aprotic solvent (e.g., DMF) at 60–80°C . Optimization includes controlling reaction time (12–24 hours), stoichiometric ratios (1:1.2 amine-to-halide), and purification via column chromatography. Side reactions, such as over-alkylation, are mitigated by maintaining anhydrous conditions and inert atmospheres .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms regiochemistry and fluorine substitution patterns. For example, ¹⁹F NMR distinguishes between 3- and 4-fluoro environments .
- High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~255 nm) ensures >95% purity, especially when tracking byproducts like unreacted benzyl halides .
- Mass Spectrometry (MS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. How does the presence of fluorine atoms influence the compound’s reactivity in further chemical modifications?
The electron-withdrawing nature of fluorine atoms on the benzyl ring reduces electron density at the benzylic carbon, slowing nucleophilic substitution reactions. However, it enhances stability against oxidation, making the compound suitable for reactions requiring harsh conditions (e.g., Pd-catalyzed cross-coupling). Fluorine also increases lipophilicity, which can be leveraged in prodrug design .
Advanced Research Questions
Q. What strategies are employed to enhance the stability of this compound under varying experimental conditions?
- pH control : Buffered solutions (pH 6–8) prevent hydrolysis of the hydroxylamine group.
- Temperature management : Storage at –20°C in anhydrous solvents (e.g., acetonitrile) minimizes decomposition .
- Light protection : Amber glassware or opaque containers reduce photodegradation, as fluorinated aromatic systems are UV-sensitive .
Q. How do researchers address discrepancies in reported biological activities of analogs with varying substituents on the difluorobenzyl group?
For example, Compound D (a sodium channel inhibitor with a 3,4-difluorobenzyl group) shows higher potency than analogs with mono-fluorination. This is attributed to enhanced van der Waals interactions and altered dipole moments from difluorination. Discrepancies in activity data are resolved using molecular docking studies to compare binding affinities with target proteins (e.g., tetrodotoxin-sensitive sodium channels) .
Q. In computational modeling, how are the electronic effects of the difluorobenzyl group accounted for when predicting reaction pathways?
- Density Functional Theory (DFT) models the electron-deficient benzyl ring to predict regioselectivity in electrophilic substitutions.
- Molecular Dynamics (MD) simulations assess steric and electronic effects on transition states, such as in Suzuki-Miyaura couplings where fluorine substituents influence boronate complex stability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the metabolic stability of this compound in vitro vs. in vivo?
Discrepancies often arise from differences in enzyme expression (e.g., hepatic CYP450 isoforms) and pH gradients across biological systems. For example, in vitro assays using liver microsomes may underestimate stability due to lack of phase II conjugation pathways. Validating results with primary hepatocyte models and adjusting for protein binding (via equilibrium dialysis) can reconcile these differences .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | >80°C increases side products |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Reaction Time | 12–24 hours | Shorter times reduce conversion |
| Base | K₂CO₃ | Minimizes over-alkylation |
Q. Table 2. Analytical Benchmarks for Quality Control
| Technique | Critical Metrics | Acceptable Range |
|---|---|---|
| ¹H NMR | Integration of benzylic protons | 2H (δ 4.2–4.5 ppm) |
| HPLC | Retention time ±0.2 min | 95–98% purity |
| MS | [M+H]+ ion m/z | Theoretical ±0.5 Da |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
